molecular formula C13H16FNO2 B1308269 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid CAS No. 1031317-91-5

1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid

Cat. No.: B1308269
CAS No.: 1031317-91-5
M. Wt: 237.27 g/mol
InChI Key: QEHMFYMCFXCQIA-UHFFFAOYSA-N
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Description

“1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid” is a complex organic compound. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms), a carboxylic acid group (-COOH), and a 3-fluorobenzyl group (a benzene ring with a fluorine atom at the 3-position and a benzyl group attached) .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of several functional groups. The piperidine ring would provide a cyclic structure, the carboxylic acid group would introduce polarity, and the 3-fluorobenzyl group would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the conditions and the reagents used. The carboxylic acid group could undergo reactions such as esterification and amide formation, while the benzyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make the compound acidic and polar, while the fluorobenzyl group would contribute to its lipophilicity .

Scientific Research Applications

Aurora Kinase Inhibitor

A compound structurally related to 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid, specifically designed as an Aurora kinase inhibitor, shows promise for cancer treatment due to its ability to inhibit Aurora A. This suggests potential applications in developing anticancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Sigma-1 Receptor Ligands

Research into spirocyclic σ(1) receptor ligands with (2-fluoroethyl) substitution, which are structurally similar to this compound, has led to the development of potential radiotracers for imaging σ(1) receptors in the central nervous system. Such compounds could be crucial for diagnosing and researching central nervous system disorders (Eva Grosse Maestrup et al., 2011).

Antimicrobial Agents

Compounds derived from or structurally similar to this compound have been synthesized and evaluated for antimicrobial activity. Studies have found significant antibacterial and antifungal effects, indicating potential for the development of new antimicrobial agents (Natesh Rameshkumar et al., 2003).

Allosteric Modulation of Cannabinoid CB1 Receptor

Research into novel compounds for allosteric modulation of the cannabinoid CB1 receptor includes derivatives related to this compound. Such studies explore the therapeutic potential in modifying cannabinoid receptor activity, with implications for treating various disorders (Martin R. Price et al., 2005).

Antiproliferative Agents

Novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, related to this compound, have been synthesized and tested for antiproliferative activity against various carcinoma cells. These studies offer insights into developing new cancer therapies based on structural analogs of the compound (S. Benaka Prasad et al., 2009).

Mechanism of Action

The mechanism of action of “1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid” would depend on its intended use. If it’s a pharmaceutical compound, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with “1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid” would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-11-5-3-4-10(8-11)9-15-7-2-1-6-12(15)13(16)17/h3-5,8,12H,1-2,6-7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHMFYMCFXCQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398105
Record name 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031317-91-5
Record name 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(3-fluorophenyl)methyl]piperidine-2-carboxylic acid
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